Conformational Preference: Equatorial Phenyl Orientation as a Differentiation Feature
The target compound adopts a chair conformation with the phenyl group in the equatorial position, as established by X-ray crystallography and 1H/13C NMR spectroscopy [1]. In contrast, the structurally analogous 5,5-bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane adopts a conformer with the aromatic substituent in the axial orientation . This conformational distinction is critical because the equatorial phenyl group in the target compound presents the bromomethyl electrophiles with less steric hindrance compared to analogs with axial aryl groups, potentially affecting nucleophilic substitution kinetics [1].
| Evidence Dimension | Conformation of C-2 aromatic substituent |
|---|---|
| Target Compound Data | Chair conformation with equatorial phenyl group |
| Comparator Or Baseline | 5,5-Bis(bromomethyl)-2-(4-chlorophenyl)-2-methyl-1,3-dioxane: Axial aromatic substituent |
| Quantified Difference | Equatorial (target) vs. axial (comparator) orientation of aromatic group |
| Conditions | Solid state (single-crystal X-ray diffraction) and solution state (NMR spectroscopy) |
Why This Matters
Equatorial vs. axial orientation alters the steric environment of the bromomethyl reaction centers, which can influence reaction rates and yields in nucleophilic substitution applications.
- [1] Khazhiev, Sh. Yu., Khusainov, M. A., Khalikov, R. A., Tyumkina, T. V., Meshcheryakova, E. S., Khalilov, L. M., Kuznetsov, V. V. (2018) Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane. Russian Journal of General Chemistry, 88(3), 397-402. View Source
